molecular formula C16H21ClO B8486087 3-(4-Heptylphenyl)prop-2-enoyl chloride CAS No. 57045-19-9

3-(4-Heptylphenyl)prop-2-enoyl chloride

Cat. No.: B8486087
CAS No.: 57045-19-9
M. Wt: 264.79 g/mol
InChI Key: PNGABSLKIWVPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Heptylphenyl)prop-2-enoyl chloride is a useful research compound. Its molecular formula is C16H21ClO and its molecular weight is 264.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57045-19-9

Molecular Formula

C16H21ClO

Molecular Weight

264.79 g/mol

IUPAC Name

3-(4-heptylphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C16H21ClO/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)12-13-16(17)18/h8-13H,2-7H2,1H3

InChI Key

PNGABSLKIWVPMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.8 G. of p-n-heptylbenzaldehyde and 8.74 g. of malonic acid are dissolved in 7 ml. of absolute pyridine, treated with 8 drops of piperidine and heated at 90°-100° C. for 68 hours. The mixture is then taken up in ether and washed with dilute hydrochloric acid. After recrystallization from ether/hexane, there are obtained 7.5 g. of p-n-heptylcinnamic acid having a melting point of 121°-122° C. and a clearing point of 150°-153° C. 8.2 G. of this acid are boiled at reflux in 120 ml. of thionyl chloride for 30 minutes. The excess thionyl chloride is removed by distillation, the residue taken up three times in absolute toluene, concentrated and dried. The p-n-heptylcinnamic acid chloride obtained can be used in the process directly.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-n-heptylcinnamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.